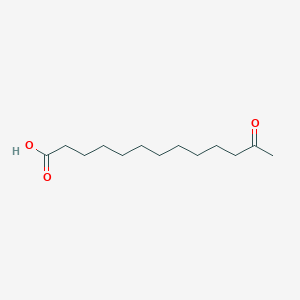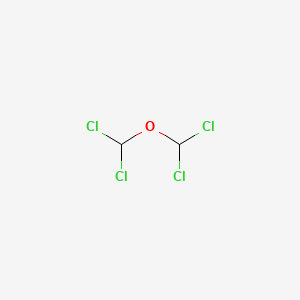
Bis(dichloromethyl) ether
Übersicht
Beschreibung
Bis(dichloromethyl) ether, also known as bis(chloromethyl)ether (BCME) or oxirane, is a volatile organic compound (VOC) and a potential environmental pollutant. It is a colorless, flammable liquid with a strong ether-like odor. It is used in a variety of industrial and laboratory applications, including as a solvent, a reactant in organic synthesis, and a reagent in analytical chemistry. BCME is also used as a building block in the synthesis of other compounds, such as polymers and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synergist in Insecticides
Bis(dichloromethyl) ether has been utilized as a synergist or active ingredient in insecticides. Research indicates that it enhances the killing activity of these insecticidal formulations. The study by Lin (2008) in the Journal of Hunan Agricultural University provides a comprehensive overview of its properties, application as a synergist, synthesis, environmental behavior, and safety assessment (Lin, 2008).
Use in Polymer Synthesis
The compound has been employed in the synthesis of polymers, ion exchange resins, and plastics. It serves as a chemical intermediate for the synthesis of complex organic alkyl compounds and as a chloromethylating agent in anion exchange resins. This application is highlighted in a publication without a specified journal, authored by Rao (2005) (Rao, 2005).
Model Compound for Permeation Testing
Bis(dichloromethyl) ether has been proposed as a model compound for sulfur mustard in routine permeation testing of protective devices. Dubey et al. (2000) in the Journal of Applied Polymer Science conducted detailed studies on the sorption of these chemicals in elastomers, finding that bis(dichloromethyl) ether diffuses faster than sulfur mustard, following Fickian kinetics (Dubey et al., 2000).
Halogenating Reagent in Organic Synthesis
The compound has been found effective as a halogenating reagent in the synthesis of α-haloketones. Eshghi et al. (2015) in Research on Chemical Intermediates report that bis(dichloromethyl) ether-based ionic liquids are efficient for the α-chlorination/bromination of carbonyl compounds (Eshghi et al., 2015).
Environmental and Toxicological Research
Considerable research has also been devoted to understanding the environmental behavior and toxicological characteristics of bis(dichloromethyl) ether. Studies by authors like Shi et al. (2017) have explored chemical oxidation methods for its degradation and assessed the toxicity of its intermediates (Shi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloro(dichloromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYGSMOFSFOEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339727 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichloromethyl) ether | |
CAS RN |
20524-86-1 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



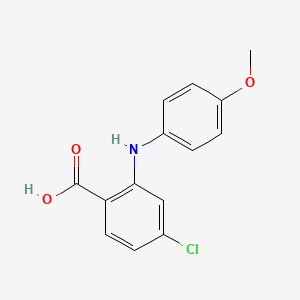
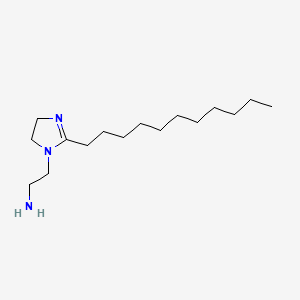
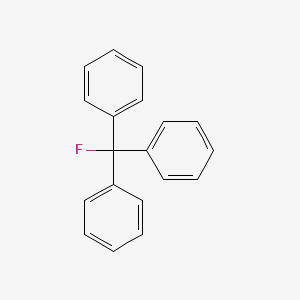
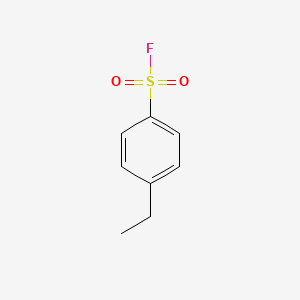
![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)
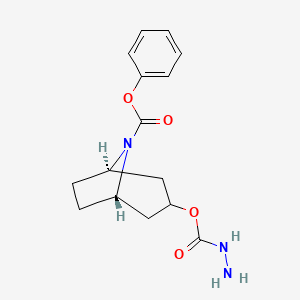
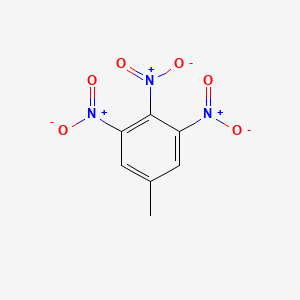
![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)
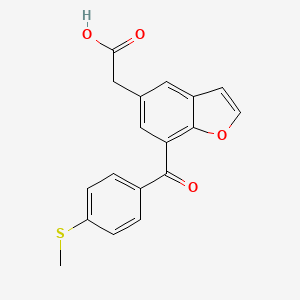
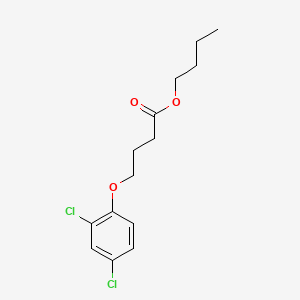
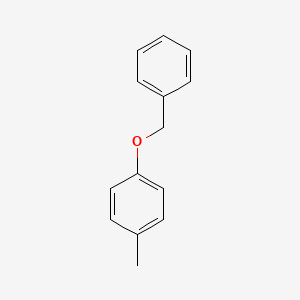
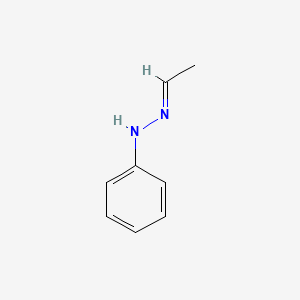
![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)
